An In-depth Technical Guide to Bis(4-amino-3-methylcyclohexyl)methane
An In-depth Technical Guide to Bis(4-amino-3-methylcyclohexyl)methane
Introduction: A Core Building Block for Advanced Polymers
Bis(4-amino-3-methylcyclohexyl)methane, also known by its CAS number 6864-37-5 and often referred to as 4,4'-Methylenebis(2-methylcyclohexylamine) (MMCA), is a cycloaliphatic diamine that serves as a crucial curing agent and monomer in the formulation of high-performance polymers.[1][2] Its unique molecular architecture, characterized by two methylated cyclohexyl rings linked by a methylene bridge and bearing primary amine functionalities, imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the resulting materials.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of advanced epoxy resins and polyamides for researchers and industry professionals.
Core Chemical and Physical Properties
Bis(4-amino-3-methylcyclohexyl)methane is a colorless to light yellow viscous liquid at room temperature.[2][3] Its non-aromatic, saturated ring structure is a key determinant of its physical and chemical behavior, distinguishing it from common aromatic diamine curing agents like methylenedianiline (MDA).
Identifiers and Structural Information
-
IUPAC Name: 4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine[1]
-
CAS Number: 6864-37-5[1]
-
Molecular Formula: C₁₅H₃₀N₂[1]
-
Molecular Weight: 238.41 g/mol [1]
-
SMILES: CC1CC(CCC1N)CC2CCC(C(C2)C)N[1]
-
InChI Key: IGSBHTZEJMPDSZ-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Bis(4-amino-3-methylcyclohexyl)methane, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange liquid | [2] |
| Melting Point | -7 °C | [1][3] |
| Boiling Point | ~289.6 - 342 °C at 760 mmHg | [1][2][3] |
| Density | 0.94 - 0.95 g/mL at 25 °C | [1][3] |
| Vapor Pressure | 0.08 Pa at 20 °C | [1][3] |
| Flash Point | >113 °C (>230 °F) | [1][4] |
| Water Solubility | 0.4 - 3.6 g/L at 20 °C | [2][3][5] |
| Refractive Index | n20/D 1.499 | [5][6] |
| LogP | 2.3 - 2.8 | [1][2] |
Stereochemistry: The Impact of Isomerism
A critical aspect of Bis(4-amino-3-methylcyclohexyl)methane is its complex stereochemistry. The molecule possesses multiple chiral centers, leading to a variety of possible stereoisomers. Commercial grades of this chemical are typically sold as a "mixture of isomers".[5][6]
The stereochemistry arises from the relative positions (cis or trans) of the substituents on each cyclohexyl ring:
-
The amino group relative to the methyl group on each ring.
-
The methylene bridge relative to the amino and methyl groups.
-
The relative orientation of the two substituted cyclohexyl rings to each other (e.g., cis,cis; cis,trans; trans,trans).
Caption: Synthesis via catalytic hydrogenation.
This reaction is typically carried out at high pressure and elevated temperature in a solvent such as tetrahydrofuran (THF), using a ruthenium on alumina (Ru/Al₂O₃) catalyst. [7]The process hydrogenates the aromatic rings to form the corresponding cycloaliphatic structure.
The following protocol is adapted from established industrial processes: [7]
-
Charging the Reactor: A high-pressure autoclave is charged with 3,3'-dimethyl-4,4'-diaminodiphenylmethane, an equal mass of tetrahydrofuran (THF), and catalytic amounts of 5% Ru/Al₂O₃ and aluminum ammonium sulfate.
-
Inerting: The reactor is sealed and the air is purged and replaced with hydrogen gas.
-
Reaction Conditions: The reactor is pressurized with hydrogen to an initial pressure (e.g., 6 MPa) and heated to the reaction temperature (e.g., 160°C). The hydrogen pressure is maintained at a higher level (e.g., 8 MPa) throughout the reaction with vigorous stirring for a set duration (e.g., 4 hours).
-
Work-up and Isolation: After cooling, the reaction mixture is processed. The catalyst is typically filtered off, and the solvent is removed under reduced pressure. The final product is purified by distillation. Gas chromatography is used to confirm the conversion of the starting material and the yield of the final product. [7]
Core Reactivity: Epoxy Curing
The primary application of Bis(4-amino-3-methylcyclohexyl)methane is as a curing agent (or hardener) for epoxy resins. [2][5]The two primary amine (-NH₂) groups are nucleophilic and react with the electrophilic carbon atoms of the epoxide rings in the resin.
Caption: General mechanism of epoxy curing by a primary amine.
Mechanism:
-
Primary Amine Addition: One of the hydrogen atoms on the primary amine attacks the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. [8]2. Secondary Amine Addition: The newly formed secondary amine is also reactive and can attack another epoxide ring, forming a tertiary amine and a second hydroxyl group.
Each molecule of Bis(4-amino-3-methylcyclohexyl)methane has four reactive amine hydrogens, allowing it to react with four epoxy groups. This tetra-functionality enables the formation of a dense, three-dimensional cross-linked polymer network, which is responsible for the rigidity and thermal stability of the cured material. [8]The cycloaliphatic nature of the diamine provides better UV resistance and a higher glass transition temperature (Tg) compared to linear aliphatic amines, without the brittleness sometimes associated with aromatic amines. [9]
Applications in Materials Science
The unique properties of this diamine make it a preferred choice in several demanding applications.
-
Epoxy Resins: It is widely used as a curing agent for epoxy resins in applications such as high-performance industrial coatings, ship paints, heavy anti-corrosion systems, and composite materials for wind turbine blades. [2][7]The resulting cured resins exhibit excellent mechanical strength and thermal stability. [2]* Polyimides: It serves as a monomer for the synthesis of fully aliphatic polyimides and polyimide-siloxanes (APISiO). [5][6]These materials are valued for their high thermal stability and mechanical properties in advanced engineering applications.
-
Polyamides and Polyurethanes: The diamine can be used to synthesize specialty polyamides and polyurethanes. Polyamides made with this monomer can exhibit good mechanical strength and wear resistance, while the polyurethanes can offer excellent elasticity and oil resistance. [7]
Safety and Handling
Bis(4-amino-3-methylcyclohexyl)methane is a hazardous chemical and requires strict safety protocols during handling.
Hazard Identification
The substance is classified as corrosive, acutely toxic, and hazardous to the aquatic environment. [1][3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H411 (Toxic to aquatic life with long lasting effects). [1]* Short-Term Exposure: The substance is very corrosive to the eyes, skin, and respiratory tract. [3][5]Inhalation of aerosols may cause lung edema, with symptoms potentially being delayed. [1][3]* Long-Term Exposure: May have effects on the skin, potentially leading to chronic conditions. [3][5]There is also evidence of potential effects on the blood, cardiovascular system, kidneys, and liver. [3][5]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear a face shield or chemical safety goggles. [3] * Skin Protection: Wear suitable protective gloves (e.g., nitrile) and protective clothing to prevent skin contact. [3] * Respiratory Protection: If ventilation is inadequate or aerosols are generated, use an appropriate respirator with a filter for organic vapors and ammonia (e.g., type ABEK). [6]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed. Store below +30°C. [3][5]* First Aid:
-
Inhalation: Move victim to fresh air. Seek immediate medical attention. [3] * Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [3] * Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [1]
-
Conclusion
Bis(4-amino-3-methylcyclohexyl)methane is a versatile and highly effective cycloaliphatic diamine that plays a pivotal role in the formulation of advanced polymer systems. Its distinct structure provides a unique balance of properties, including high thermal stability, excellent mechanical performance, and durability, making it an indispensable component in high-performance coatings, composites, and engineering plastics. A thorough understanding of its properties, particularly its stereochemistry and reactivity, is essential for optimizing its use in research and development and for ensuring its safe handling in industrial settings.
References
Sources
- 1. Bis(4-amino-3-methylcyclohexyl)methane | C15H30N2 | CID 91555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Bis(4-amino-3-methylcyclohexyl)methane | 6864-37-5 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99% 6864-37-5 India [ottokemi.com]
- 5. Bis(4-amino-3-methylcyclohexyl)methane|lookchem [lookchem.com]
- 6. 4,4′-亚甲基双(2-甲基环己胺),异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
